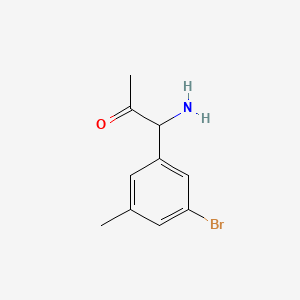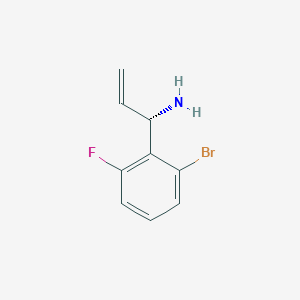
(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine and a fluorine atom attached to a phenyl ring, along with a prop-2-enylamine side chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the halogenation of a precursor phenylpropylamine compound. The reaction typically involves the use of bromine and fluorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process would include steps such as purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce dehalogenated amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine
- (1S)-1-(2-Bromo-6-chlorophenyl)prop-2-enylamine
- (1S)-1-(2-Bromo-6-methylphenyl)prop-2-enylamine
Uniqueness
(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, biological activity, and overall properties compared to similar compounds.
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m0/s1 |
InChI Key |
GIRFHSXPJYEJAM-QMMMGPOBSA-N |
Isomeric SMILES |
C=C[C@@H](C1=C(C=CC=C1Br)F)N |
Canonical SMILES |
C=CC(C1=C(C=CC=C1Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
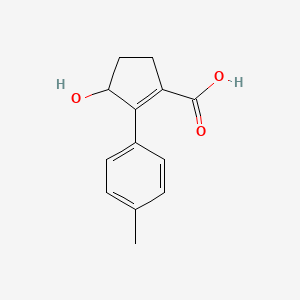

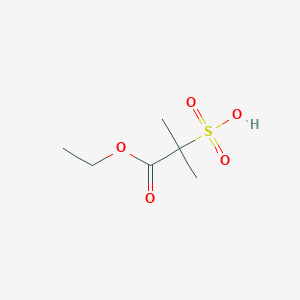
![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)
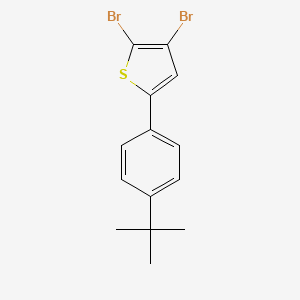
![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
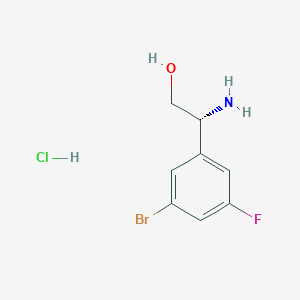
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)


